Lipophilicity Gain Over Unsubstituted Phenethylamine
The para-biphenyl moiety of the target compound confers a calculated logP of 3.56, compared with 1.31 for the parent phenethylamine scaffold [1][2]. This represents a 2.25 log-unit increase, corresponding to an approximately 178-fold higher octanol-water partition coefficient and dramatically altered membrane transit kinetics.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.56 (2-(4-biphenylyl)ethylamine free base) |
| Comparator Or Baseline | Phenethylamine (PEA): logP = 1.31 |
| Quantified Difference | ΔlogP = +2.25 (~178-fold higher lipophilicity) |
| Conditions | Calculated values; target from Perfemiker datasheet; PEA from ChemWhat database |
Why This Matters
A 178-fold lipophilicity difference directly impacts passive membrane permeability, protein binding, and metabolic stability, making PEA unsuitable as a surrogate in ADME or target-engagement studies where the biphenyl compound is required.
- [1] Perfemiker. 2-(4-Biphenylyl)ethylamine Product Data Sheet – logP 3.5551. https://www.360doc.cn/document/11050432_1045033596.html View Source
- [2] ChemWhat. Phenethylamine CAS 64-04-0 – logP 1.31, pKa 9.84. https://www.chemwhat.id/fenetilamina-cas-64-04-0 View Source
